molecular formula C20H18N6O B12202688 {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine

Cat. No.: B12202688
M. Wt: 358.4 g/mol
InChI Key: OMBFKKYJKGTEPY-UHFFFAOYSA-N
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Description

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a 4-methoxyphenylamino group and a benzylamine group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-methoxyaniline with a pteridine derivative under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

Compared to these similar compounds, {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-20-25-18-17(21-11-12-22-18)19(26-20)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26)

InChI Key

OMBFKKYJKGTEPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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